SARS-CoV-2 Mpro-IN-17

SARS-CoV-2 Mpro inhibition structure-activity relationship

Researchers require Mpro inhibitors validated for oral in vivo use, not just cellular assays. SARS-CoV-2 Mpro-IN-17 (S5-28) is an orally bioavailable, non-covalent reversible inhibitor of the SARS-CoV-2 main protease. - **In vivo-ready:** Oral activity permits mouse gavage studies to assess lung viral titer reduction. - **Mechanism-specific:** Non-covalent binding mode enables comparative kinetics/resistance studies vs. covalent inhibitors (e.g., nirmatrelvir). - **Combination utility:** EC50 = 1.35 μM; suitable for synergy studies with nucleoside antivirals. - **Supply:** High purity, research-grade. Global shipment available.

Molecular Formula C20H19BrClN3O2
Molecular Weight 448.7 g/mol
Cat. No. B15565688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2 Mpro-IN-17
Molecular FormulaC20H19BrClN3O2
Molecular Weight448.7 g/mol
Structural Identifiers
InChIInChI=1S/C20H18BrN3O2.ClH/c1-23-15-6-3-2-5-13(15)17(19(23)25)18-14-11-12(21)7-8-16(14)24(20(18)26)10-4-9-22;/h2-3,5-8,11H,4,9-10,22H2,1H3;1H/b18-17+;
InChIKeyWTVSPZZCFUBMMC-ZAGWXBKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mpro-IN-17 (S5-28) Overview & Procurement


SARS-CoV-2 Mpro-IN-17 (also designated compound S5-28) is a synthetic meisoindigo derivative that functions as a noncovalent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro) [1]. It exhibits low micromolar potency against the viral target and has been characterized for its antiviral activity, physicochemical stability, and oral bioavailability potential . The compound serves as a research tool for investigating Mpro inhibition as an anti-coronavirus strategy.

1
Non-covalent, reversible Mpro binding supports kinetic and washout assay workflows.
2
Reported oral activity enables in vivo animal model studies with per-oral dosing.
3
Research-use only tool compound for SARS-CoV-2 replication and protease mechanism studies.

Why Mpro-IN-17 Is Not Substitutable


While multiple SARS-CoV-2 Mpro inhibitors exist, their functional profiles differ substantially in terms of binding modality, oral bioavailability, and stability. SARS-CoV-2 Mpro-IN-17 is a noncovalent inhibitor derived from a distinct meisoindigo scaffold, whereas many alternatives are covalent (e.g., nirmatrelvir) or lack characterized oral exposure parameters [1]. Direct substitution with an unvalidated analog risks introducing uncontrolled variables in antiviral assays, pharmacokinetic studies, or in vivo efficacy models, potentially compromising data reproducibility and translational relevance [2].

Binding mechanism
Covalent vs. non-covalent Mpro inhibitors may shift assay dynamics and selectivity profiles.
Route of administration
Oral bioavailability differs markedly; injectable-only comparators may not transfer to oral study designs.
Cellular potency
Antiviral EC50 values vary widely across Mpro inhibitors; class-level substitution may not reproduce cellular activity.

Mpro-IN-17 Quantitative Comparison


Non-Covalent Binding Mode

SARS-CoV-2 Mpro-IN-17 (S5-28) demonstrates a 14.4-fold improvement in Mpro inhibitory potency relative to the parent meisoindigo (Mei) lead compound [1]. The IC50 value for S5-28 was determined as 1.09 μM in a recombinant Mpro enzyme assay, compared to 15.65 μM for Mei under identical experimental conditions [1].

Non-Covalent Binding Mode
Class-level inference
Non-covalent, reversible binding to Mpro
Supports washout and kinetic assay design
Differs fundamentally from covalent inhibitors (GC376, nirmatrelvir)
SARS-CoV-2 Mpro inhibition structure-activity relationship IC50

Cellular Antiviral Potency

SARS-CoV-2 Mpro-IN-17 (S5-28) is a noncovalent Mpro inhibitor, in contrast to the clinical comparator nirmatrelvir (PF-07321332) which acts via covalent modification of the catalytic cysteine [1]. While nirmatrelvir exhibits a lower IC50 (0.0181 μM) in enzyme assays [2], the noncovalent mechanism of S5-28 offers distinct advantages including reversible target engagement and potentially reduced risk of resistance mutations that impair covalent warhead accessibility [3].

Cellular Antiviral Potency
Cross-study comparable
EC50 = 1.35 μM (Vero E6 cells, SARS-CoV-2)
Moderate antiviral activity context
~13 to 61-fold less potent than more optimized Mpro inhibitors
noncovalent inhibitor covalent inhibitor Mpro binding kinetics

Oral Bioavailability

SARS-CoV-2 Mpro-IN-17 (S5-28) exhibited remarkable gastrointestinal and metabolic stability in preclinical assessments, supporting its classification as an orally bioavailable antiviral candidate [1]. In contrast, many in-class Mpro inhibitors lack publicly disclosed stability data, limiting their utility in oral dosing studies . The stability profile of S5-28 is specifically documented as favorable, enabling its use in in vivo oral administration paradigms without the confounding variable of rapid degradation [1].

Oral Bioavailability
Reported
Orally active vs. GC376 (not orally bioavailable)
Enables per-oral dosing in animal models
Simplifies in vivo study logistics; relevant for model development
oral bioavailability gastrointestinal stability metabolic stability ADME

Consistent Antiviral Activity Across Independent Cellular Assay Systems

SARS-CoV-2 Mpro-IN-17 (S5-28) demonstrated reproducible anti-SARS-CoV-2 activity with EC50 values of 1.35 μM in Vero E6 cells and up to 2.66 μM in HeLa-hACE2 cells [1]. This consistency across distinct cellular models (Vero E6, African green monkey kidney; HeLa-hACE2, human epithelial) contrasts with certain Mpro inhibitors that show cell-type-dependent potency variations, potentially due to differences in ACE2/TMPRSS2 expression or compound permeability [2]. The observed EC50 range (1.35–2.66 μM) provides a reliable benchmark for assay validation and cross-study comparisons.

antiviral activity EC50 cellular assay reproducibility

Mpro-IN-17 Application Scenarios


In Vivo Murine Efficacy Studies

Given its documented oral bioavailability potential and favorable gastrointestinal/metabolic stability [1], SARS-CoV-2 Mpro-IN-17 is well-suited for oral dosing in murine or hamster models of COVID-19. Researchers investigating orally administered Mpro inhibitors can leverage S5-28 as a tool compound to establish pharmacokinetic/pharmacodynamic relationships and to compare oral versus parenteral efficacy [1].

Mechanistic Studies of Non-Covalent Inhibition

The noncovalent binding mode of S5-28 [1] makes it an ideal comparator for covalent inhibitors such as nirmatrelvir [2]. Studies examining resistance emergence, off-rate kinetics, or differential sensitivity of Mpro variants can employ S5-28 to dissect the functional consequences of reversible versus irreversible target engagement [3].

Combination Antiviral Therapy Research

With an IC50 of 1.09 μM against recombinant Mpro and a clear SAR trajectory from the parent meisoindigo (15.65 μM) [1], S5-28 provides a well-defined reference point for medicinal chemistry efforts. New chemical series can be benchmarked against S5-28 to assess relative potency improvements and to validate assay conditions [1].

Assay Standardization and Cross-Validation Across Antiviral Testing Platforms

The reproducible EC50 values observed in both Vero E6 (1.35 μM) and HeLa-hACE2 (up to 2.66 μM) cells [1] establish S5-28 as a reliable positive control for antiviral assays. Laboratories seeking to harmonize protocols across different cell lines or to validate new assay systems can use S5-28 as a consistent performance standard .

Application
Selection Property
Validation Focus
In vivo antiviral model studies
Reported oral administration
Lung viral titer and disease-pathology scoring
Non-covalent inhibition mechanism studies
Reversible binding kinetics
Drug-target residence time and washout assays
Antiviral combination research
Moderate cellular antiviral activity context
Synergy assessment with nucleoside analogs
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